molecular formula C16H12O5 B1457606 (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one CAS No. 102067-84-5

(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one

Cat. No. B1457606
CAS RN: 102067-84-5
M. Wt: 284.26 g/mol
InChI Key: KVYZXXBTJHJISR-UHFFFAOYSA-N
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Description

(E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, commonly referred to as E3DHCH, is a natural compound found in many plant species. It is an important component of the plant secondary metabolism, and it has been studied extensively for its potential medicinal properties. E3DHCH has been found to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been studied for its potential to modulate the activity of enzymes involved in the synthesis of other natural compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : A study by Basavaiah and Bakthadoss (1998) introduced a new methodology for synthesizing (E)-3-benzylidenechroman-4-ones, highlighting the application of this method in creating compounds like the methyl ether of bonducellin and antifungal agents (Basavaiah & Bakthadoss, 1998).

Biochemical Applications

  • Fluorescent Probes for Metal Ions : García-Beltrán et al. (2014) synthesized coumarin-based fluorescent probes, including a variant of (E)-3-(3,4-dihydroxybenzylidene)-7-hydroxychroman-4-one, for detecting copper(II) and iron(III) ions, demonstrating potential for bio-imaging applications (García-Beltrán et al., 2014).

  • Homoisoflavonoid Isolation and Characterization : Hafez-Ghoran et al. (2015) isolated various homoisoflavonoids, including derivatives of (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, from Scilla persica HAUSSKN, emphasizing their potential in traditional medicine (Hafez-Ghoran et al., 2015).

  • RNA Interaction Study : Namdar, Makouie, and Nafisi (2013) investigated the interaction of synthetic homoisoflavonoids, including (E)-3-(3,4-dihydroxybenzylidene)-7-methoxychroman-4-one, with RNA, providing insights into potential pharmaceutical applications (Namdar, Makouie, & Nafisi, 2013).

  • Crystallography and Density Functional Theory Studies : Sepay et al. (2018) conducted X-ray diffraction and density functional theory studies on derivatives of (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, which contribute to understanding their structural and electronic properties (Sepay et al., 2018).

  • Antioxidant and Anti-Apoptotic Properties : Park, Seo, and Han (2019) discovered that a homoisoflavonoid compound isolated from Portulaca oleracea L., structurally similar to (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, protects pancreatic β cells against apoptosis, indicating its potential in diabetes treatment (Park, Seo, & Han, 2019).

Pharmaceutical Research

  • Monoamine Oxidase-B Inhibition : Desideri et al. (2011) synthesized and tested a series of homoisoflavonoids, including variants of (E)-3-benzylidenechroman-4-ones, as inhibitors of human monoamine oxidase, revealing their therapeutic potential in treating neurological disorders (Desideri et al., 2011).

  • Antitumor Activity : Andreani et al. (2006) reported the synthesis of anticancer E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, structurally related to (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, demonstrating their potential as antitumor agents (Andreani et al., 2006).

properties

IUPAC Name

3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYZXXBTJHJISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031878
Record name 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one

CAS RN

102067-84-5
Record name 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102067-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one induce vasorelaxation in rat aortic rings?

A1: The research indicates that (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one induces vasorelaxation in rat aortic rings through an endothelium-independent mechanism []. This means that it relaxes blood vessels directly, without requiring the presence or function of the endothelium (the inner lining of blood vessels). The study demonstrated that the compound's vasorelaxant effect was not significantly affected by the removal of the endothelium or the presence of inhibitors of the nitric oxide (NO) pathway, which is a common endothelium-dependent vasorelaxation mechanism.

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